molecular formula C16H13BrN2O2 B5791793 5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B5791793
M. Wt: 345.19 g/mol
InChI Key: FSNIFMDTXWWQQK-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation and Reduction: Products with altered oxidation states of the oxadiazole ring.

    Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with its targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-(4-fluorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-(4-methylphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Uniqueness

5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate

Properties

IUPAC Name

5-(4-bromophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(21-19-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNIFMDTXWWQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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